molecular formula C20H14Cl2O2 B1359097 [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone CAS No. 58042-05-0

[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone

Cat. No.: B1359097
CAS No.: 58042-05-0
M. Wt: 357.2 g/mol
InChI Key: ONBSDZDUXYKLKN-UHFFFAOYSA-N
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Description

[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone: is an organic compound with the molecular formula C14H10Cl2O2. This compound is characterized by the presence of two phenyl groups, one of which is substituted with a methoxy group and two chlorine atoms. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the benzyl group, forming the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

Chemistry: In chemistry, [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor of certain enzymes. It is also used in the study of biochemical pathways and the development of new pharmaceuticals .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial .

Industry: Industrially, the compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

Comparison with Similar Compounds

  • [4-[(2,4-Dichlorophenyl)methoxy]phenyl}methanol
  • 4-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}pyrimidin-2-amine
  • Ketoconazole

Comparison: Compared to similar compounds, [4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone is unique due to its specific substitution pattern and the presence of both methoxy and dichlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O2/c21-17-9-6-16(19(22)12-17)13-24-18-10-7-15(8-11-18)20(23)14-4-2-1-3-5-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSDZDUXYKLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614482
Record name {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58042-05-0
Record name {4-[(2,4-Dichlorophenyl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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